molecular formula C28H35N3O6 B1677160 Mirisetron maleate CAS No. 148611-75-0

Mirisetron maleate

Cat. No.: B1677160
CAS No.: 148611-75-0
M. Wt: 509.6 g/mol
InChI Key: OQIHDZMOAKTHKW-WPJOOPQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mirisetron maleate involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The production process is designed to be efficient and cost-effective while adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: Mirisetron maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Mirisetron maleate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying receptor-ligand interactions.

    Biology: It is used in biological research to study the effects of 5-HT3 receptor antagonism on various physiological processes.

    Medicine: It is used in clinical research to develop new treatments for nausea and vomiting, particularly in chemotherapy patients.

    Industry: It is used in the pharmaceutical industry to develop and manufacture antiemetic drugs

Mechanism of Action

Mirisetron maleate exerts its effects by binding to and antagonizing the 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, this compound prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding affinity and efficacy in managing nausea and vomiting. Compared to other similar compounds, it may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its overall effectiveness and side effect profile .

Properties

CAS No.

148611-75-0

Molecular Formula

C28H35N3O6

Molecular Weight

509.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H31N3O2.C4H4O4/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28;5-3(6)1-2-4(7)8/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16?,18-,19+;

InChI Key

OQIHDZMOAKTHKW-WPJOOPQGSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=C\C(=O)O)\C(=O)O

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mirisetron
mirisetron hydrochloride
mirisetron maleate
N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-)
SEC 579
SEC-579
WAY 100579
WAY-100579
WAY-SEC-579

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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